3-(2,3-Difluorobenzyl)azetidine
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Overview
Description
3-[(2,3-Difluorophenyl)methyl]azetidine is a chemical compound with the molecular formula C10H11F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluorophenyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-difluorophenyl)methyl]azetidine typically involves the reaction of 2,3-difluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Difluorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of difluorobenzyl alcohol or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-[(2,3-Difluorophenyl)methyl]azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,3-difluorophenyl)methyl]azetidine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, making it a valuable scaffold in medicinal chemistry. The azetidine ring provides rigidity to the molecule, which can influence its biological activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Difluorophenyl)methyl]azetidine
- 3-[(2,5-Difluorophenyl)methyl]azetidine
- 3-[(3,4-Difluorophenyl)methyl]azetidine
Uniqueness
3-[(2,3-Difluorophenyl)methyl]azetidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other difluorophenyl-substituted azetidines .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-[(2,3-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-1-2-8(10(9)12)4-7-5-13-6-7/h1-3,7,13H,4-6H2 |
InChI Key |
PULYCBRDSDURMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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